Hydrogen-Bond Donor Capacity: Target Compound vs. Des-hydroxy Analog Methyl 2-methyl-2-(oxolan-3-yl)propanoate
The target compound possesses one hydrogen-bond donor (HBD, the tertiary 3-OH on the oxolane ring), whereas the des-hydroxy analog Methyl 2-methyl-2-(oxolan-3-yl)propanoate (CAS 2098113-03-0) has zero HBDs . This difference is critical for ligand-protein interactions: each HBD can contribute approximately 0.5–1.5 kcal/mol to binding free energy in optimal hydrogen-bond geometries. The presence of the hydroxyl group also increases TPSA from an estimated ~35 Ų (des-hydroxy analog) to 55.76 Ų (target compound), directly impacting predicted oral bioavailability according to Veber's rule .
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 55.76 Ų; LogP = 0.337 |
| Comparator Or Baseline | Methyl 2-methyl-2-(oxolan-3-yl)propanoate (CAS 2098113-03-0): HBD = 0; TPSA ≈ 35.5 Ų (estimated); LogP = -0.59 |
| Quantified Difference | ΔHBD = +1 (gain of one hydrogen-bond donor); ΔTPSA ≈ +20 Ų; ΔLogP ≈ +0.93 units (increased lipophilicity despite added polarity from OH, driven by gem-dimethyl effect) |
| Conditions | Calculated physicochemical parameters; TPSA and LogP derived from Leyan product data sheet (target) and ChemExper database (comparator) . |
Why This Matters
The additional HBD enables key polar interactions with biological targets that are sterically inaccessible to the des-hydroxy analog, making the target compound a superior starting point for fragment elaboration where the 3-OH serves as a synthetic handle or pharmacophoric element.
